(2-Fluorocyclohexyl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Fluorocyclohexyl)methanol can be synthesized through several methods. One common approach involves the fluorination of cyclohexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (2-Fluorocyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (2-Fluorocyclohexyl)ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (2-Fluorocyclohexyl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3)
Major Products Formed:
Oxidation: (2-Fluorocyclohexyl)ketone
Reduction: (2-Fluorocyclohexyl)methane
Substitution: (2-Azidocyclohexyl)methanol
Scientific Research Applications
(2-Fluorocyclohexyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (2-Fluorocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorine atom’s presence can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes .
Comparison with Similar Compounds
Cyclohexanol: Similar structure but lacks the fluorine atom.
Cyclohexylmethanol: Similar structure but lacks the fluorine atom and has a different hydroxyl group position.
(2-Chlorocyclohexyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: (2-Fluorocyclohexyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous .
Biological Activity
(2-Fluorocyclohexyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
This compound features a cyclohexane ring with a fluorine atom and a hydroxymethyl group. Its molecular formula is C7H13F, and it has a molecular weight of 130.18 g/mol. The presence of the fluorine atom is significant as it can enhance biological activity through various mechanisms, including altering the lipophilicity and metabolic stability of the compound.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. For instance, methanolic extracts containing this compound have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis, evidenced by increased levels of caspase-3 and alterations in the Bax/Bcl-2 ratio, leading to cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis induction |
MCF-7 | 12 | Cell cycle arrest |
A549 | 20 | Increased caspase-3 levels |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Studies employing broth microdilution assays have shown that this compound exhibits potent antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The minimum inhibitory concentration (MIC) values indicate that this compound is effective at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC Value (mg/mL) |
---|---|
E. coli | 0.5 |
S. aureus | 0.25 |
S. typhimurium | 0.75 |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using the DPPH free radical scavenging assay. The results indicate that this compound possesses significant antioxidant properties, with an IC50 value of approximately 2.4 mg/mL, suggesting it can effectively neutralize free radicals . This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Table 3: Antioxidant Activity of this compound
Assay Type | IC50 Value (mg/mL) |
---|---|
DPPH Scavenging | 2.4 |
Case Studies
- Study on Anticancer Effects : A study involving the treatment of HeLa cells with this compound showed a dose-dependent increase in apoptosis markers after 24 hours of exposure. Flow cytometry analysis revealed a significant increase in early apoptotic cells at higher concentrations .
- Antimicrobial Efficacy : In another investigation, methanolic extracts containing this compound were tested against a panel of bacterial strains. The extracts exhibited varying degrees of antibacterial activity, with notable effectiveness against gram-positive bacteria like Staphylococcus aureus .
Properties
IUPAC Name |
(2-fluorocyclohexyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYBVZRUZMOHQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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